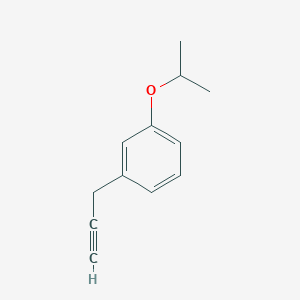![molecular formula C15H11Cl2NO4S B13719961 (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is a complex organic compound with significant potential in various scientific fields. This compound features a dichloromethoxyphenyl group attached to a dioxidobenzoisothiazolyl methanone structure, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone typically involves multiple steps, including the formation of the dichloromethoxyphenyl group and the dioxidobenzoisothiazolyl methanone structure. Common synthetic routes may involve:
Formation of Dichloromethoxyphenyl Group: This step often includes chlorination and methoxylation reactions under controlled conditions.
Formation of Dioxidobenzoisothiazolyl Methanone:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the dichloromethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dichloro-4-methoxyphenyl)benzoisothiazole: Similar structure but lacks the dioxidobenzo group.
(3,5-Dichloro-4-methoxyphenyl)thiophene: Contains a thiophene ring instead of an isothiazole ring.
Uniqueness
(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone is unique due to the presence of both dichloromethoxyphenyl and dioxidobenzoisothiazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in similar compounds.
Propriétés
Formule moléculaire |
C15H11Cl2NO4S |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
(3,5-dichloro-4-methoxyphenyl)-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO4S/c1-22-14-11(16)6-10(7-12(14)17)15(19)18-8-9-4-2-3-5-13(9)23(18,20)21/h2-7H,8H2,1H3 |
Clé InChI |
PXFURKRSSREDJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C(=O)N2CC3=CC=CC=C3S2(=O)=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


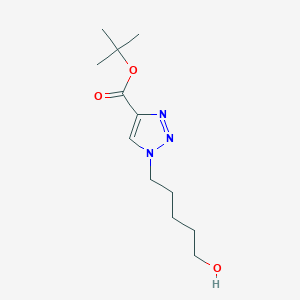
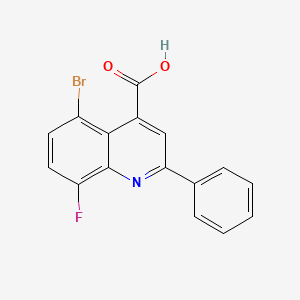

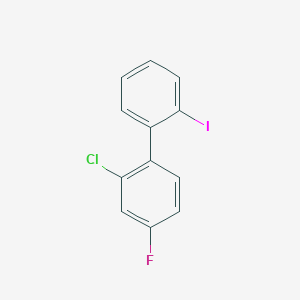
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
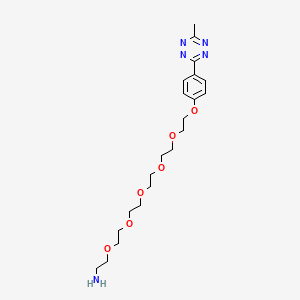
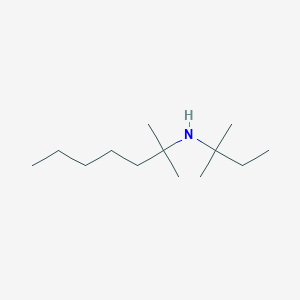
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
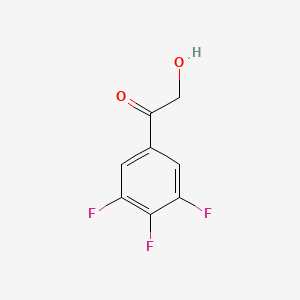
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
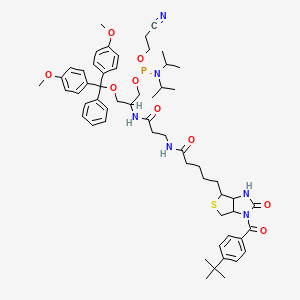
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
